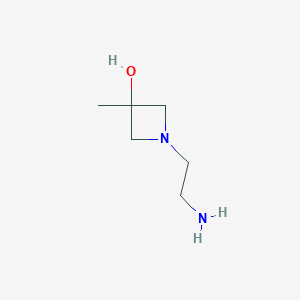
1-(2-Aminoethyl)-3-methylazetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-3-methylazetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an aminoethyl group and a hydroxyl group attached to the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methylazetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with 3-methylazetidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethyl)-3-methylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azetidines with different functional groups.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-3-methylazetidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethanolamine: A simple amino alcohol with similar functional groups but a different ring structure.
Piperazine: Another nitrogen-containing heterocycle with different ring size and properties.
Imidazole: A five-membered nitrogen-containing heterocycle with distinct chemical behavior.
Uniqueness: 1-(2-Aminoethyl)-3-methylazetidin-3-ol is unique due to its four-membered ring structure, which imparts specific steric and electronic properties
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-3-methylazetidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c1-6(9)4-8(5-6)3-2-7/h9H,2-5,7H2,1H3 |
Clave InChI |
FDVLQYKCOYIZSS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride](/img/structure/B15314234.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)
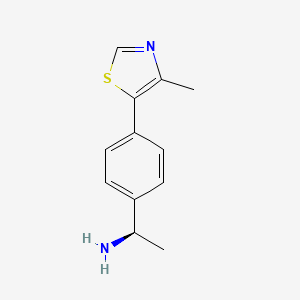

![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
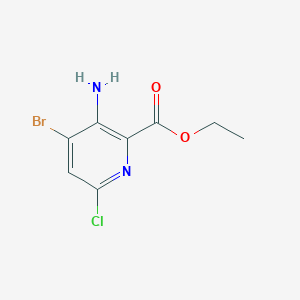
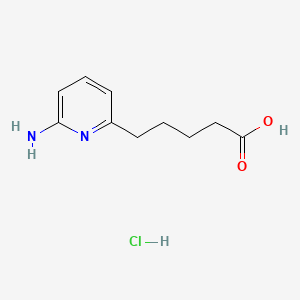


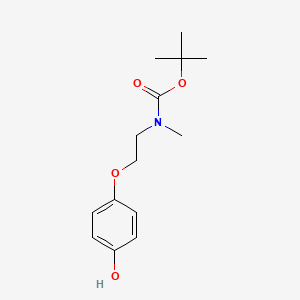
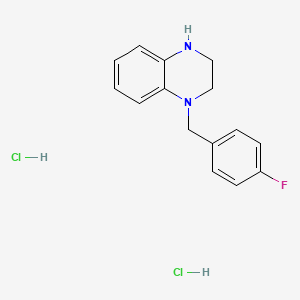
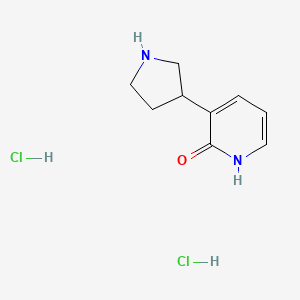
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)
